4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride
Overview
Description
4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing piperidine derivatives is through a domino process involving Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions . These reactions are often carried out under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome and minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The exact mechanism by which this compound exerts its effects may involve binding to these targets and modulating their activity, leading to the observed biological effects .
Comparison with Similar Compounds
4-((Cyclobutylmethoxy)methyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Cyclobutylmethyl 4-piperidinylmethyl etherhydrochloride: This compound has a similar structure but may differ in its specific functional groups and properties.
N-(piperidine-4-yl) benzamide: This compound is another piperidine derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct properties and applications compared to other piperidine derivatives .
Properties
IUPAC Name |
4-(cyclobutylmethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJJDGSLAFDNBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718622 | |
Record name | 4-[(Cyclobutylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-37-9 | |
Record name | 4-[(Cyclobutylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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